molecular formula C10H12FNO3 B2916206 Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate CAS No. 2270905-44-5

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate

Cat. No.: B2916206
CAS No.: 2270905-44-5
M. Wt: 213.208
InChI Key: SITUSRPZJDDGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate is a laboratory chemical used for scientific research and development . It’s a compound that contains a fluorine atom, which can give these compounds new functions and make them have better performance .


Synthesis Analysis

The synthesis of fluorinated compounds like this compound has attracted more and more attention from biologists and chemists . Achieving selective fluorination is still a huge challenge under mild conditions . The direct formation of the C-F bond by fluorinase is the most effective and promising method .

Scientific Research Applications

Polymer-Drug Conjugates for Enhanced Stability The development of macromolecular prodrugs has utilized compounds like Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate for the synthesis of stable drug-polymer conjugates. These conjugates demonstrate enhanced hydrolytic stability in physiological conditions, which is crucial for maintaining the efficacy of therapeutic agents during systemic circulation. The strategy aims to improve drug solubility, reduce toxicity, and enable controlled release mechanisms (Nichifor, Coessens, & Schacht, 1995).

Biodegradable Materials for Musculoskeletal Applications Research into biodegradable blends of polymers for musculoskeletal applications has explored the use of this compound derivatives. These materials have shown promising miscibility and osteocompatibility, essential for bone tissue engineering. The ability of such blends to support cell adhesion and proliferation, while providing an environment conducive to phenotypic expression and matrix synthesis of osteoblasts, underscores their potential as biomaterials for bone regeneration and repair (Deng et al., 2008).

Degradation Studies of Biodegradable Polymers The degradation behavior of polyaminophosphazenes, which include this compound derivatives, has been studied in detail to assess their suitability for biomedical applications. These studies focus on understanding how various factors such as the hydrolytic environment and polymer processing influence the degradation kinetics. Such insights are vital for designing materials that degrade at a controlled rate, making them suitable for drug delivery systems and tissue engineering scaffolds (Andrianov & Marin, 2006).

Synthesis of Novel Compounds this compound serves as a precursor in the synthesis of complex molecules, such as pyrroles, via base-catalyzed intramolecular reactions. This demonstrates the compound's versatility in organic synthesis, offering pathways to create novel molecules with potential applications in pharmaceuticals and material science (Hombrecher & Horter, 1990).

Advanced Materials for Biomedical Applications The study of polyurethanes with pendant hydroxyl groups, which can be synthesized from this compound, highlights the potential of such materials in biomedical applications. These polyurethanes exhibit unique properties such as amorphous structure and variable glass transition temperatures, making them suitable for use in medical devices and implants (Ubaghs, Fricke, Keul, & Höcker, 2004).

Properties

IUPAC Name

ethyl 2-(4-fluoro-2-hydroxyanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-2-15-10(14)6-12-8-4-3-7(11)5-9(8)13/h3-5,12-13H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITUSRPZJDDGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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